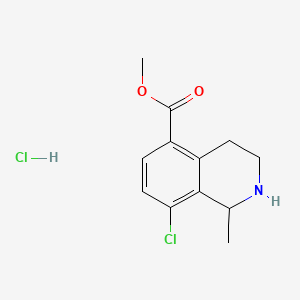

Methyl 8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride

CAS No.:

Cat. No.: VC18040101

Molecular Formula: C12H15Cl2NO2

Molecular Weight: 276.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15Cl2NO2 |

|---|---|

| Molecular Weight | 276.16 g/mol |

| IUPAC Name | methyl 8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C12H14ClNO2.ClH/c1-7-11-8(5-6-14-7)9(12(15)16-2)3-4-10(11)13;/h3-4,7,14H,5-6H2,1-2H3;1H |

| Standard InChI Key | YTZHAJCMCSZBGN-UHFFFAOYSA-N |

| Canonical SMILES | CC1C2=C(C=CC(=C2CCN1)C(=O)OC)Cl.Cl |

Introduction

Chemical Structure and Identity

Molecular Architecture

The compound features a tetrahydroisoquinoline backbone, a partially saturated bicyclic system comprising a benzene ring fused to a piperidine-like nitrogen-containing ring. Critical substituents include:

-

Chlorine at the 8-position, influencing electronic properties and steric interactions.

-

Methyl group at the 1-position, enhancing lipophilicity and metabolic stability.

-

Methyl carboxylate at the 5-position, providing a polar moiety for solubility and potential prodrug functionality.

The hydrochloride salt form improves crystallinity and stability, facilitating handling and storage. The canonical SMILES representation (CC1C2=C(C=CC(=C2CCN1)C(=O)OC)Cl.Cl) and IUPAC name (methyl 8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride) unambiguously define its structure.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅Cl₂NO₂ |

| Molecular Weight | 276.16 g/mol |

| CAS Number | Not publicly disclosed |

| PubChem CID | 167723214 |

| InChI Key | YTZHAJCMCSZBGN-UHFFFAOYSA-N |

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of methyl 8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride typically proceeds through a multi-step sequence:

-

N-Alkylation: Introduction of the methyl group at the 1-position via reductive amination or alkylation of a benzylamine precursor.

-

Cyclization: Formation of the tetrahydroisoquinoline core using Friedel-Crafts alkylation or acid-catalyzed intramolecular cyclization. A patent-published method employs aluminum chloride (AlCl₃) melts to facilitate cyclization of N-haloethylbenzylamines at 180–200°C, achieving yields exceeding 80% .

-

Esterification: Installation of the methyl carboxylate group via esterification of a carboxylic acid intermediate.

-

Salt Formation: Precipitation as the hydrochloride salt using hydrogen chloride gas .

Optimization and Scalability

Key parameters influencing yield and purity include:

-

Temperature Control: Maintaining 180–200°C during cyclization minimizes side reactions .

-

Catalyst Stoichiometry: Using 2–3 equivalents of AlCl₃ relative to the benzylamine precursor ensures complete cyclization .

-

Workup Procedures: Quenching the reaction mixture in dilute hydrochloric acid followed by basification and solvent extraction isolates the free base, which is subsequently converted to the hydrochloride salt .

Table 2: Representative Synthesis Conditions from Patent Literature

| Parameter | Value |

|---|---|

| Starting Material | N-Hydroxyethyl-2,3-dichlorobenzylamine |

| Catalyst | AlCl₃ (3–4 equivalents) |

| Reaction Temperature | 195–200°C |

| Reaction Time | 7–16 hours |

| Yield | 80–87% |

Chemical Reactivity and Functionalization

Reactivity of Key Functional Groups

The compound’s structure permits several chemical modifications:

-

Ester Hydrolysis: The methyl carboxylate can be hydrolyzed to a carboxylic acid under basic conditions, enabling further derivatization.

-

Chlorine Substitution: The 8-chloro group may undergo nucleophilic aromatic substitution with strong nucleophiles (e.g., amines, alkoxides).

-

Amine Alkylation/Acylation: The secondary amine in the tetrahydroisoquinoline core can be functionalized to alter pharmacokinetic properties.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm regiochemistry and purity. Key signals include the methyl ester (δ ~3.7 ppm) and aromatic protons (δ ~6.8–7.2 ppm).

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) is used for purity assessment, typically exceeding 95%.

Applications and Future Directions

Therapeutic Development

The compound’s dual neuroprotective and anti-addictive profile positions it as a candidate for:

-

Parkinson’s Disease: Slowing disease progression via dopaminergic neuron preservation.

-

Substance Use Disorders: Reducing cravings and relapse rates in opioid or cocaine dependence.

Industrial and Research Applications

-

Chemical Intermediate: Serve as a precursor for synthesizing analogs with enhanced blood-brain barrier permeability.

-

Tool Compound: Probe dopamine receptor pharmacology in vitro.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume